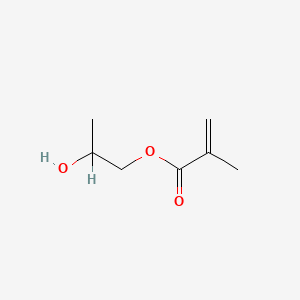

2-Hydroxypropyl methacrylate

Cat. No. B1202032

Key on ui cas rn:

25703-79-1

M. Wt: 144.17 g/mol

InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07910135B2

Procedure details

A 150 mL media bottle equipped with a stir bar was charged with 2.532 g (17.5 mmol) of hydroxypropyl methacrylate (HPMA) monomer, 52.73 mg (0.266 mmol) of ethylene glycol dimethacrylate(EGDM) crosslinker, 107.6 mg (0.3730 mmol) sodium-dodecylsulfate (SDS), and 118 mL of nitrogen degassed Milli-Q H2O. The bottle was closed and stirred to form a clear solution. In a separate vial, 83 mg of K2S2O8 was dissolved into 2 mL of Milli-Q H2O and added to the media bottle while stirring. The media bottle with clear solution was transferred into a 40° C. water bath and held at constant temperature for 12 hours. The resulting suspension of hydrogel nanoparticles had an opalescent blue color. The particles were analyzed by laser light scattering and found to have an average particle size of 21.3 nm and a size range from 14 nm to 41 nm. The suspension had approximately 1% solid polymer by mass. To date, the suspension of hydrogel nanoparticles resisted flocculation or aggregation for two years at room temperature.

[Compound]

Name

ethylene glycol dimethacrylate(EGDM)

Quantity

52.73 mg

Type

reactant

Reaction Step One

Name

sodium dodecylsulfate

Quantity

107.6 mg

Type

reactant

Reaction Step One

[Compound]

Name

solid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH2:8][CH2:9]O)(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na].C([O:24]S([O-])(=O)=O)CCCCCCCCCCC.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH3:9][CH:8]([OH:24])[CH2:7][O:6][C:1]([C:2]([CH3:4])=[CH2:3])=[O:5] |f:1.2,3.4.5,^1:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.532 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCCO

|

[Compound]

|

Name

|

ethylene glycol dimethacrylate(EGDM)

|

|

Quantity

|

52.73 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium dodecylsulfate

|

|

Quantity

|

107.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na].C(CCCCCCCCCCC)OS(=O)(=O)[O-]

|

Step Two

Step Three

[Compound]

|

Name

|

solid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 150 mL media bottle equipped with a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a clear solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the media bottle

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was transferred into a 40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension of hydrogel nanoparticles

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To date, the suspension of hydrogel nanoparticles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for two years

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |